Nangustine
Description
Nangustine is a montanine-type alkaloid first isolated from Narcissus angustifolius subsp. transcarpathicus (Amaryllidaceae) . It belongs to the 5,11-methanomorphanthridine structural class, distinguished by a unique C-3/C-4 substitution pattern, which differentiates it from other montanine alkaloids . Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.32 g/mol. Physical characteristics include a melting point of 261°C and an optical rotation of [α]D²⁰ = −69.6° .
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1S,13R,14S,15S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene-14,15-diol |
InChI |
InChI=1S/C16H17NO4/c18-12-2-1-9-11-6-17(15(9)16(12)19)5-8-3-13-14(4-10(8)11)21-7-20-13/h1,3-4,11-12,15-16,18-19H,2,5-7H2/t11-,12+,15-,16-/m1/s1 |
InChI Key |
SZJIAQIHDKIFGC-NOXHYTERSA-N |
SMILES |
C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5 |
Isomeric SMILES |
C1C=C2[C@H]3CN([C@H]2[C@@H]([C@H]1O)O)CC4=CC5=C(C=C34)OCO5 |
Canonical SMILES |
C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Montanine-type alkaloids share a core 5,11-methanomorphanthridine skeleton but exhibit structural and functional variations. Below is a detailed comparison of nangustine with key analogs:
Structural Comparison
Antimicrobial Activity
- Montanine: Exhibits broad-spectrum antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis .
- Pancracine: Active against S. aureus, P. aeruginosa, and Candida albicans .
- This compound: No reported antimicrobial activity in existing studies .
Antiparasitic Activity
- Pancracine: Demonstrates moderate activity against Trypanosoma brucei rhodesiense (IC₅₀ = 12.5 µM) and Plasmodium falciparum (IC₅₀ = 18.7 µM) but is inactive against Leishmania donovani .
- This compound: Inactive against T. brucei, T. cruzi, L. donovani, and P. falciparum in vitro .
Anti-Inflammatory and Antirheumatic Activity
- This compound: No reported anti-inflammatory or antirheumatic effects .
Pharmacological Potential
- Montanine : Prioritized for drug development due to dual antimicrobial and anti-inflammatory properties. A 2020 patent highlights its extraction optimization for treating arthritis and sepsis .
- Pancracine: Investigated for antiproliferative effects in cancer cells (e.g., A549 lung adenocarcinoma) and apoptosis induction in leukemia cells .
- This compound: Limited pharmacological utility reported to date, though its structural novelty warrants further exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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